molecular formula C24H28FN3O4S B11175764 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11175764
M. Wt: 473.6 g/mol
InChI Key: CKAVVMPICDJXGW-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a piperidinylsulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and piperidinylsulfonyl groups. The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reaction. The fluorophenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the piperidinylsulfonyl group through a sulfonylation reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrrolidine ring and the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and specific temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease progression. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.

Comparison with Similar Compounds

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    1-[2-(4-chlorophenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    1-[2-(4-methylphenyl)ethyl]-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28FN3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H28FN3O4S/c25-20-6-4-18(5-7-20)12-15-27-17-19(16-23(27)29)24(30)26-21-8-10-22(11-9-21)33(31,32)28-13-2-1-3-14-28/h4-11,19H,1-3,12-17H2,(H,26,30)

InChI Key

CKAVVMPICDJXGW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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